molecular formula C12H13ClN2 B12502118 1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride

1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride

Cat. No.: B12502118
M. Wt: 220.70 g/mol
InChI Key: XIJLLXAKBJPLPE-UHFFFAOYSA-M
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Description

1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride is a chemical compound with the molecular formula C12H13ClN2. It is a member of the imidazolium family, characterized by the presence of a positively charged imidazole ring. This compound is known for its applications in various fields, including organic synthesis, catalysis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with 3-vinylimidazole under basic conditions to form 1-benzyl-3-vinylimidazole. This intermediate is then reacted with hydrochloric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride involves its interaction with molecular targets through its imidazolium ring. The positively charged imidazolium ring can interact with negatively charged species, facilitating various chemical reactions. In biological systems, it may interact with cellular membranes and proteins, leading to its antimicrobial effects .

Comparison with Similar Compounds

  • 1-Butyl-3-vinyl-1H-imidazol-3-ium bromide
  • 1-Ethyl-3-vinyl-1H-imidazol-3-ium chloride
  • 1-Methyl-3-vinyl-1H-imidazol-3-ium chloride

Comparison: 1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride is unique due to its benzyl group, which imparts distinct chemical properties compared to other similar compounds. The presence of the benzyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

1-benzyl-3-ethenylimidazol-1-ium;chloride

InChI

InChI=1S/C12H13N2.ClH/c1-2-13-8-9-14(11-13)10-12-6-4-3-5-7-12;/h2-9,11H,1,10H2;1H/q+1;/p-1

InChI Key

XIJLLXAKBJPLPE-UHFFFAOYSA-M

Canonical SMILES

C=CN1C=C[N+](=C1)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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